6-bromo-2-phenyl-1H-indole
Overview
Description
6-Bromo-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a bromine atom at the sixth position and a phenyl group at the second position of the indole ring makes this compound unique. It is used in various chemical and pharmaceutical research applications due to its structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone in the presence of an acid catalyst. For this compound, the starting materials would include 6-bromoacetophenone and phenylhydrazine, with an acid catalyst like hydrochloric acid or sulfuric acid.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling reaction between 6-bromoindole and phenylboronic acid. This reaction typically uses a palladium catalyst, such as palladium acetate, and a base like potassium carbonate in a solvent like dimethylformamide.
Industrial Production Methods:
- Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis systems are employed to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions. For example, oxidation with reagents like potassium permanganate can lead to the formation of indole-2-carboxylic acid derivatives.
Electrophilic Aromatic Substitution: The phenyl group and the indole ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Electrophilic Aromatic Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products:
- Substitution reactions yield derivatives like 6-azido-2-phenyl-1H-indole.
- Oxidation reactions produce compounds like indole-2-carboxylic acids.
- Electrophilic aromatic substitution results in nitro or sulfonyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the development of novel heterocyclic compounds.
Biology and Medicine:
- Investigated for its potential anticancer properties due to its ability to interact with biological targets.
- Studied for its antimicrobial and antiviral activities.
Industry:
- Utilized in the development of dyes and pigments.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Indole derivatives, including 6-bromo-2-phenyl-1H-indole, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biological pathways it affects. For example, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may interfere with viral replication or other aspects of the viral life cycle .
Biochemical Analysis
Biochemical Properties
6-bromo-2-phenyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to altered cellular responses, such as reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of specific enzymes, such as kinases . This binding can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways that are essential for cell survival and proliferation . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in the upregulation of genes involved in apoptosis and the downregulation of genes that promote cell survival .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities compared to the parent compound . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of this compound play a role in directing it to these compartments . The localization of this compound in the nucleus, for example, allows it to interact with DNA and RNA, influencing gene expression and cellular responses .
Comparison with Similar Compounds
2-Phenylindole: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-2-phenyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Bromo-2-phenyl-1H-indole: Bromine atom at a different position, leading to different chemical and biological properties.
Uniqueness:
- The presence of the bromine atom at the sixth position enhances its reactivity in nucleophilic substitution reactions compared to its non-brominated counterparts.
- The combination of the bromine atom and the phenyl group provides a unique electronic environment, influencing its interaction with biological targets.
6-Bromo-2-phenyl-1H-indole stands out due to its specific substitution pattern, making it a valuable compound in both chemical synthesis and biological research. Its unique properties and reactivity make it a versatile tool in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
6-bromo-2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGOKUSDZLQDQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439706 | |
Record name | 6-bromo-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77185-71-8 | |
Record name | 6-bromo-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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